molecular formula C12H8ClNO B8352525 3-Chloro-5-(pyridin-2-yl)benzaldehyde

3-Chloro-5-(pyridin-2-yl)benzaldehyde

Cat. No.: B8352525
M. Wt: 217.65 g/mol
InChI Key: GXTYPSXVKDSMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(pyridin-2-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted with a chlorine atom at the 3-position and a pyridin-2-yl group at the 5-position. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and pyridine), which enable diverse reactivity, including condensation, oxidation, and coordination chemistry. Applications may include pharmaceutical intermediates or ligands for metal complexes, though specific uses require further investigation.

Properties

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

3-chloro-5-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8ClNO/c13-11-6-9(8-15)5-10(7-11)12-3-1-2-4-14-12/h1-8H

InChI Key

GXTYPSXVKDSMSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)

Structural Differences :

  • Core Structure : Both compounds share a benzaldehyde backbone. However, Compound I incorporates a vinyl linker between the benzene and pyridin-2-yl groups, whereas 3-Chloro-5-(pyridin-2-yl)benzaldehyde directly attaches the pyridin-2-yl group to the benzene ring.
  • Substituents : The target compound has a chlorine atom at the 3-position, while Compound I lacks halogen substituents.

Physical/Chemical Properties :

  • Crystallography: Compound I crystallizes in the monoclinic system (space group P2₁/c) with distinct unit cell parameters (e.g., a = 12.6674 Å, b = 7.2173 Å) . The absence of a vinyl group in the target compound likely alters packing efficiency and crystal symmetry.
  • Spectroscopy : IR and ¹H-NMR data for Compound I show characteristic aldehyde C=O stretches (~1700 cm⁻¹) and vinyl proton resonances (~6.5–7.5 ppm) , whereas the target compound’s NMR would display pyridine-proton coupling near the aldehyde group.

3-Chloro-5-(trifluoromethyl)pyridin-2-yl Acetonitrile (from Patent)

Structural Differences :

  • Functional Groups : The patent compound is a nitrile derivative with a trifluoromethyl group, contrasting with the aldehyde functionality in the target compound.
  • Substituents : Both share a 3-chloro-5-substituted pyridine motif, but the patent compound substitutes a trifluoromethyl group instead of a pyridin-2-yl group at the 5-position .

Reactivity :

  • The nitrile group in the patent compound undergoes catalytic hydrogenation to yield ethanamine derivatives , whereas the aldehyde group in the target compound is prone to oxidation (e.g., forming carboxylic acids) or nucleophilic addition.

4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Structural Differences :

  • Linkage : This compound connects the pyridine and benzene rings via an oxygen atom, unlike the direct C–C bond in the target compound.
  • Substituents : The pyridine ring bears a trifluoromethyl group (electron-withdrawing) instead of a pyridin-2-yl group (electron-donating/withdrawing depending on orientation).

Physical Properties :

  • Molecular Weight: 301.65 g/mol (C₁₃H₇ClF₃NO₂) , compared to ~234.65 g/mol for the target compound (C₁₂H₇ClN₂O).
  • Boiling Point : 106°C at 0.075 mmHg , suggesting higher volatility than the target compound, which likely has stronger intermolecular forces due to direct pyridine-benzene conjugation.

Hazards :

  • Both compounds are irritants (Xi hazard class) , though the target compound’s dust or vapor may pose similar risks.

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